5,7,12,14-Pentacenetetrone
Overview
Description
5,7,12,14-Pentacenetetrone: is an organic compound with the molecular formula C22H10O4 and a molecular weight of 338.3124 g/mol . It is a derivative of pentacene, characterized by the presence of four ketone groups at the 5, 7, 12, and 14 positions of the pentacene backbone . This compound is known for its unique electronic properties and has garnered interest in various scientific fields, including materials science and electrochemistry.
Mechanism of Action
Target of Action
The primary target of 5,7,12,14-Pentacenetetrone is the lithium-ion battery . It serves as an organic active material in the battery, contributing to its high capacity .
Mode of Action
This compound interacts with its target through a reversible interaction with 1-butyl-1-methylpyrrolidinium cations in an organic dual-ion battery . This interaction contributes to the battery’s high discharge capacity .
Biochemical Pathways
The weak π-π stacked layers of the this compound molecules render a flexible and robust structure suitable for lithium-ion storage . The channels within the this compound crystal provide efficient pathways for fast ionic diffusion .
Result of Action
The result of this compound’s action in a lithium-ion battery is a high discharge capacity of more than 300 mAh/g (PT) with an average voltage of 2.1 V vs. Li+/Li . It also contributes to a low self-discharge rate and superior capacity retention .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of strong oxidizing agents . It decomposes under high temperatures and in the presence of strong oxidizing agents . Therefore, it should be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,12,14-Pentacenetetrone typically involves the oxidation of pentacene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . The reaction is carried out under controlled temperatures to ensure the selective formation of the tetrone structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar oxidation techniques. The process involves the careful handling of oxidizing agents and the purification of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7,12,14-Pentacenetetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Higher quinone derivatives.
Reduction: Hydroxy-pentacene derivatives.
Substitution: Halogenated or nitrated pentacene derivatives.
Scientific Research Applications
Chemistry: 5,7,12,14-Pentacenetetrone is used as a precursor in the synthesis of various organic semiconductors and conductive polymers. Its unique electronic properties make it valuable in the development of organic electronic devices .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Some studies suggest that it may have applications in drug development due to its ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Comparison with Similar Compounds
Pentacenequinone: Another derivative of pentacene with quinone groups.
Anthraquinone: A simpler quinone compound with similar redox properties.
Naphthoquinone: A smaller quinone compound with applications in organic electronics.
Uniqueness: 5,7,12,14-Pentacenetetrone is unique due to its multiple ketone groups, which provide enhanced redox activity compared to simpler quinone compounds. This makes it particularly valuable in applications requiring efficient electron transfer, such as in high-capacity batteries and advanced electronic devices .
Properties
IUPAC Name |
pentacene-5,7,12,14-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGOBWHTVNKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178626 | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23912-79-0 | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023912790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.